molecular formula C7H10BrNS B13545701 1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine

1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine

Cat. No.: B13545701
M. Wt: 220.13 g/mol
InChI Key: YTLNBKVIMZZROY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with an ethanamine side chain

Preparation Methods

The synthesis of 1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine typically involves several steps:

    Bromination: The starting material, 3-methylthiophene, undergoes bromination to introduce a bromine atom at the 3-position of the thiophene ring.

    Alkylation: The brominated intermediate is then subjected to alkylation with ethylamine to form the final product, this compound.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylthiophene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine side chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

1-(3-bromo-5-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C7H10BrNS/c1-4-3-6(8)7(10-4)5(2)9/h3,5H,9H2,1-2H3

InChI Key

YTLNBKVIMZZROY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(C)N)Br

Origin of Product

United States

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